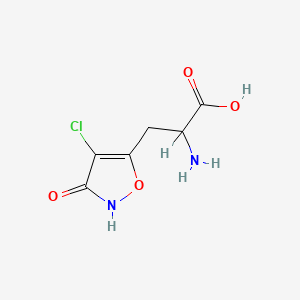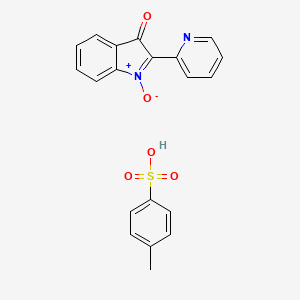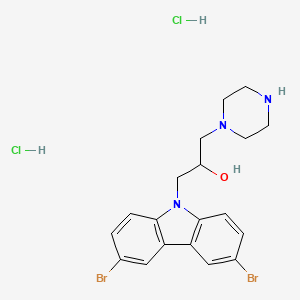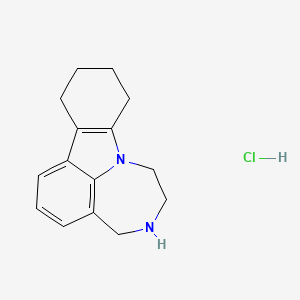
Ponceau S
Übersicht
Beschreibung
Ponceau S, also known as Acid Red 112 or C.I. 27195, is a sodium salt of a diazo dye . It is a light red color and is used to prepare a stain for rapid reversible detection of protein bands on nitrocellulose or polyvinylidene fluoride (PVDF) membranes (western blotting), as well as on cellulose acetate membranes . It does not appear to have a deleterious effect on the sequencing of blotted polypeptides and is therefore one method of choice for locating polypeptides on western blots for blot-sequencing .
Molecular Structure Analysis
The molecular formula of this compound is C22H12N4Na4O13S4 . It has a molar mass of 760.57 g/mol . The structure of this compound includes a naphthalene ring, which is diazotized and coupled with two sulfanilic acid molecules .
Chemical Reactions Analysis
This compound is a dye that binds to proteins on PVDF or nitrocellulose membranes, producing red bands where there is protein . Unlike Coomassie Blue, another standard dye for visualizing proteins after SDS-PAGE, this compound is reversible and is, therefore, compatible with most downstream applications .
Physical and Chemical Properties Analysis
This compound is a brown powder with a molecular weight of 760.58 . It has an absorbance peak at 205 nm . The standard pH of this solution is acidic thanks to acetic acid .
Wissenschaftliche Forschungsanwendungen
Proteinquantifizierung in biologischen Proben
Ponceau S wird in einem färbebasierten Dot-Blot-Assay zur schnellen und zuverlässigen Proteinquantifizierung eingesetzt. Diese Methode ist besonders nützlich für Gewebs-Derivate, bei denen konventionelle kolorimetrische Methoden wie der Bicinchoninsäure (BCA)-Assay unzuverlässig sein können. Die this compound-Färbung ist einfach, schnell, kompatibel mit verschiedenen Probenpuffern und kostengünstig .
Visualisierung von Proteintransfers im Western Blotting
Im Western Blotting dient this compound als Färbelösung zur Visualisierung von Proteintransfers nach der Elektrophorese. Es hilft, den Transfer und das Vorhandensein von Zielproteinen zu bestätigen, wodurch Zeit und Ressourcen eingespart werden. Zusätzlich werden Unvollkommenheiten im Blot, wie Blasen und ungleichmäßige Übertragung, aufgezeigt, die entscheidend für das Erreichen von Publikations-Qualitätsbildern sind .
Färbung von Proteinbanden auf Membranen
Die Verbindung wird zur Herstellung einer Färbung für die schnelle, reversible Färbung von Proteinbanden auf Nitrocellulose- oder PVDF-Membranen verwendet. Diese reversible Färbung unterstützt die anschließende immunologische Detektion, da die Färbung mit Wasser abgewaschen werden kann .
Vergleich mit anderen Färbemethoden
This compound wird häufig mit Coomassie Blue hinsichtlich der Färbeeffizienz verglichen. Während beide negativ geladene Lösungen sind, die an Proteine binden, ist this compound mit einer größeren Bandbreite von Membranen kompatibel und fixiert das Protein nicht, wodurch eine weitere Analyse nach der Färbung ermöglicht wird .
Elektrophorese-Anwendungen
This compound wird in der Elektrophorese zur Färbung von Proteinen auf Celluloseacetat-Membranen verwendet. Seine schnellen und reversiblen Färbeeigenschaften machen es zu einer exzellenten Wahl für die Detektion von Proteinbanden während des Elektrophorese-Prozesses .
Alternative zu kolorimetrischen Assays
Aufgrund seiner Kompatibilität mit biologischen Proben und verschiedenen Lysepuffern stellt this compound eine Alternative zu traditionellen kolorimetrischen Assays zur Proteinquantifizierung dar, die durch native Komponenten in biologischen Proben beeinflusst werden können .
Wirkmechanismus
Target of Action
Ponceau S, also known as Acid Red 112, is a diazo dye that is primarily used for the reversible staining of proteins in Western blot . The primary targets of this compound are proteins, specifically the positively charged amino groups and non-polar regions of proteins .
Mode of Action
this compound interacts with its protein targets through non-covalent binding . It binds to the positively charged amino groups and non-polar regions of proteins, allowing it to stain proteins relatively equally .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein detection in Western blotting. It allows for the visualization of protein bands on nitrocellulose or polyvinylidene fluoride (PVDF) membranes .
Pharmacokinetics
Its staining ability is influenced by the concentration of the dye and the type of acid used in the staining solution .
Result of Action
The result of this compound action is the visualization of protein bands on a membrane. The staining results in pink-reddish protein bands that can be easily photographed .
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the staining solution is typically acidic due to the presence of acetic acid . The staining method works well regardless of the concentration of this compound, acetic acid, or other types of acids .
Safety and Hazards
Ponceau S is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Zukünftige Richtungen
Ponceau S staining is a rapid and reversible staining method used for the detection of protein bands on Western blot membranes . Despite the availability of a wide range of commercial kits, protein quantification is often unreliable, especially for tissue-derived samples, leading to uneven loading in subsequent experiments . Therefore, this compound staining-based dot-blot assay is presented as an alternative for protein quantification . This method is simple, rapid, more reliable than the BCA assay, compatible with biological samples lysed in RIPA or 2x SDS gel-loading buffer, and also inexpensive .
Biochemische Analyse
Biochemical Properties
Role in Biochemical Reactions: Ponceau S primarily serves as a reversible stain for proteins. It binds to protein bands on nitrocellulose or PVDF membranes, aiding in their detection. Unlike some other stains, this compound does not interfere with downstream applications like immunoblotting and sequencing .
Interactions with Biomolecules: this compound interacts with proteins, enzymes, and other biomolecules. Although its detection ability is relatively low, its reversibility makes it a popular choice. It does not harm proteins during staining, allowing subsequent analyses .
Cellular Effects
Influence on Cell Function: this compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes depends on the specific proteins it binds to .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: In laboratory settings, this compound stability and degradation over time are crucial. Researchers should investigate any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thresholds and Toxicity: Understanding dosage effects is essential. Researchers should explore the impact of different this compound concentrations in animal models, including any threshold effects and potential toxicity at high doses .
Metabolic Pathways
Enzymes and Metabolite Levels: this compound may interact with enzymes or cofactors involved in metabolic pathways. Investigating its effects on metabolic flux and metabolite levels will provide valuable insights .
Transport and Distribution
Cellular Localization: How this compound is transported and distributed within cells and tissues matters. Identifying transporters or binding proteins and assessing its localization and accumulation will enhance our understanding .
Subcellular Localization
Targeting Signals and Modifications: Subcellular localization impacts this compound activity. Researchers should explore targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ponceau S involves the condensation of 2-naphthol with diazonium salt of 4-aminobenzenesulfonic acid. The resulting azo compound is then coupled with 1-naphthol to form Ponceau S.", "Starting Materials": ["2-naphthol", "4-aminobenzenesulfonic acid", "sodium nitrite", "hydrochloric acid", "1-naphthol", "sodium hydroxide"], "Reaction": [ "Step 1: Diazotization of 4-aminobenzenesulfonic acid by reacting it with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 2: Condensation of 2-naphthol with the diazonium salt to form the azo compound", "Step 3: Coupling of the azo compound with 1-naphthol in the presence of sodium hydroxide to form Ponceau S" ] } | |
CAS-Nummer |
6226-79-5 |
Molekularformel |
C22H16N4NaO13S4 |
Molekulargewicht |
695.6 g/mol |
IUPAC-Name |
3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39); |
InChI-Schlüssel |
LWDPZJSSZULIHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Aussehen |
A crystalline solid |
| 6226-79-5 | |
Physikalische Beschreibung |
Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |
Piktogramme |
Irritant |
Synonyme |
3-Hydroxy-4-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid tetrasodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)



